molecular formula C15H14BrFN2O4S B11804859 5-(Boc-amino)-2-(4-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid

5-(Boc-amino)-2-(4-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid

Cat. No.: B11804859
M. Wt: 417.3 g/mol
InChI Key: VFFDZMLORAASIS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a halogenated ketone with a thioamide.

    Introduction of the Bromo and Fluoro Substituents: Halogenation reactions can be used to introduce the bromo and fluoro groups onto the phenyl ring.

    Protection of the Amino Group: The amino group can be protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromo or fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid
  • 2-(4-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid
  • 2-(4-Bromo-2-fluorophenyl)-5-amino-thiazole-4-carboxylicacid

Uniqueness

The unique combination of bromo and fluoro substituents, along with the Boc-protected amino group and carboxylic acid functionality, distinguishes 2-(4-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid from other similar compounds. These features can influence its reactivity, binding properties, and overall utility in various applications.

Properties

Molecular Formula

C15H14BrFN2O4S

Molecular Weight

417.3 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C15H14BrFN2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)8-5-4-7(16)6-9(8)17/h4-6H,1-3H3,(H,19,22)(H,20,21)

InChI Key

VFFDZMLORAASIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=C(C=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

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